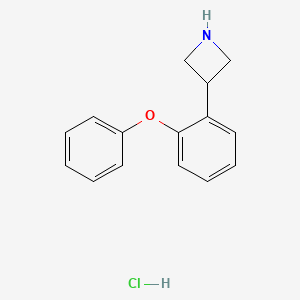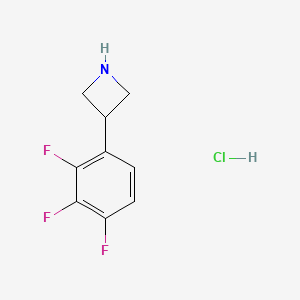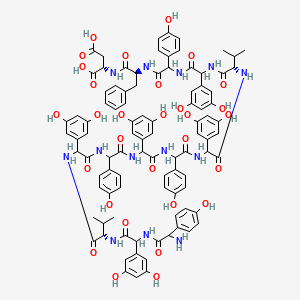
Tetra-(amido-PEG10-azide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetra-(amido-PEG10-azide) is a branched polyethylene glycol (PEG) linker with four terminal azide groups. This compound is primarily used in PEGylation processes via Click Chemistry, which is a method for attaching PEG chains to molecules to improve their solubility, stability, and bioavailability . The molecular formula of Tetra-(amido-PEG10-azide) is C105H204N16O48, and it has a molecular weight of approximately 2458.9 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetra-(amido-PEG10-azide) is synthesized through a series of chemical reactions involving the functionalization of PEG chains with azide groups. One common method involves the reaction of tetra-branched PEG with azide-functionalized reagents under mild conditions. The azide groups are introduced via nucleophilic substitution reactions, where a suitable leaving group on the PEG chain is replaced by an azide group .
Industrial Production Methods
In industrial settings, the production of Tetra-(amido-PEG10-azide) involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process typically includes purification steps such as chromatography to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetra-(amido-PEG10-azide) primarily undergoes Click Chemistry reactions, specifically azide-alkyne cycloaddition reactions. This type of reaction is highly efficient and selective, forming stable triazole linkages .
Common Reagents and Conditions
The azide-alkyne cycloaddition reaction typically requires a copper(I) catalyst, although copper-free methods are also available. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products Formed
The major products formed from the reaction of Tetra-(amido-PEG10-azide) with alkyne-functionalized molecules are triazole-linked PEGylated compounds. These products are highly stable and have improved solubility and bioavailability .
Applications De Recherche Scientifique
Tetra-(amido-PEG10-azide) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Mécanisme D'action
The mechanism of action of Tetra-(amido-PEG10-azide) involves its ability to undergo Click Chemistry reactions with alkyne-functionalized molecules. The azide groups on the compound react with alkynes to form stable triazole linkages, which enhance the solubility, stability, and bioavailability of the resulting PEGylated products . This mechanism is particularly useful in drug delivery systems, where PEGylation can improve the pharmacokinetics of therapeutic agents .
Comparaison Avec Des Composés Similaires
Tetra-(amido-PEG10-azide) is unique due to its four terminal azide groups, which allow for multiple PEGylation reactions. Similar compounds include other PEG linkers with different functional groups, such as:
Azido-PEG-acid: A PEG linker with a terminal azide group and a carboxylic acid group.
Azido-PEG-NHS ester: A PEG linker with a terminal azide group and an N-hydroxysuccinimide ester group.
Azido-PEG-amine: A PEG linker with a terminal azide group and an amine group.
These similar compounds have different functional groups that provide varying reactivity and applications, but Tetra-(amido-PEG10-azide) stands out due to its branched structure and multiple azide groups, making it highly versatile for PEGylation processes .
Propriétés
Formule moléculaire |
C105H204N16O48 |
|---|---|
Poids moléculaire |
2458.8 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2,2-bis[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propoxy]propanamide |
InChI |
InChI=1S/C105H204N16O48/c106-118-114-9-21-130-29-37-138-45-53-146-61-69-154-77-85-162-93-89-158-81-73-150-65-57-142-49-41-134-33-25-126-17-5-110-101(122)1-13-166-97-105(98-167-14-2-102(123)111-6-18-127-26-34-135-42-50-143-58-66-151-74-82-159-90-94-163-86-78-155-70-62-147-54-46-139-38-30-131-22-10-115-119-107,99-168-15-3-103(124)112-7-19-128-27-35-136-43-51-144-59-67-152-75-83-160-91-95-164-87-79-156-71-63-148-55-47-140-39-31-132-23-11-116-120-108)100-169-16-4-104(125)113-8-20-129-28-36-137-44-52-145-60-68-153-76-84-161-92-96-165-88-80-157-72-64-149-56-48-141-40-32-133-24-12-117-121-109/h1-100H2,(H,110,122)(H,111,123)(H,112,124)(H,113,125) |
Clé InChI |
IKKIJAKFHVRGJA-UHFFFAOYSA-N |
SMILES canonique |
C(COCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Boc-3-hydroxy-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonane](/img/structure/B13719071.png)



![N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719091.png)
![5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride](/img/structure/B13719097.png)



![7-Bromo-5-methylpyrido[3,2-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13719128.png)

![6-Chloro-4-[[3-[3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13719143.png)

